![molecular formula C22H25N3O5S2 B2585792 Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 897616-74-9](/img/structure/B2585792.png)
Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C22H25N3O5S2 and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications
Aldose Reductase Inhibitors for Diabetic Complications
Compounds such as iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2), showing potential as novel drugs for the treatment of diabetic complications. This suggests that similar compounds, including the one , could be explored for their efficacy in managing conditions related to diabetes through inhibition of specific enzymes involved in the disease's progression (Sher Ali et al., 2012).
Synthesis and Molecular Structure Exploration
The synthesis and crystal structure analysis of similar compounds, such as 1,4-Bis(benzothiazol-2-yl)benzene and its derivatives, provide valuable insights into nonpolymeric, acetate-bridged products. These studies contribute to the understanding of molecular structures and can lead to the development of new materials with specific properties (B. O. and P. Steel, 1998).
Antimicrobial Activity
Research on benzothiazole-imino-benzoic acid ligands and their metal complexes demonstrates the antimicrobial potential against various bacterial strains, suggesting a pathway for developing new antimicrobial agents. Such research underlines the importance of exploring the antimicrobial properties of novel compounds for potential therapeutic applications (N. Mishra et al., 2019).
Antihypertensive Agents
Studies on thiosemicarbazides, triazoles, and Schiff bases derived from similar compounds show promising antihypertensive α-blocking activity. This highlights the potential of these compounds in the development of new treatments for hypertension, underscoring the importance of synthetic chemistry in creating new therapeutic agents (B. F. Abdel-Wahab et al., 2008).
Catalysis and Organic Synthesis
Research on N-heterocyclic carbenes, including imidazol-2-ylidenes, as catalysts for transesterification and acylation reactions, indicates the role of such compounds in facilitating efficient synthetic pathways. This demonstrates the utility of exploring novel compounds for their catalytic properties, which could significantly impact various areas of chemical synthesis (G. Grasa et al., 2002).
properties
IUPAC Name |
methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-5-24(6-2)32(28,29)17-10-8-16(9-11-17)21(27)23-22-25(14-20(26)30-4)18-12-7-15(3)13-19(18)31-22/h7-13H,5-6,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGBZDIFEROHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
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